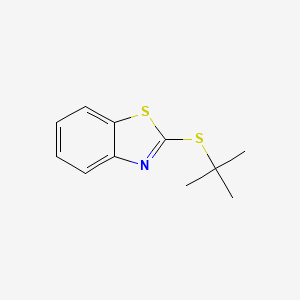
2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene is an organic compound that features a bromine atom, a trifluoromethyl group, and a cyclohexyloxy group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene typically involves the bromination of a naphthalene derivative followed by the introduction of the trifluoromethyl-cyclohexyloxy group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent introduction of the trifluoromethyl-cyclohexyloxy group can be carried out using appropriate reagents and catalysts under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be utilized.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while coupling reactions can produce more complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-6-methoxy-naphthalene
- 2-Bromo-6-(4-methyl-cyclohexyloxy)-naphthalene
- 2-Bromo-6-(4-chlorocyclohexyloxy)-naphthalene
Uniqueness
2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where enhanced lipophilicity and metabolic stability are desired.
Eigenschaften
Molekularformel |
C17H16BrF3O |
|---|---|
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
2-bromo-6-[4-(trifluoromethyl)cyclohexyl]oxynaphthalene |
InChI |
InChI=1S/C17H16BrF3O/c18-14-5-1-12-10-16(6-2-11(12)9-14)22-15-7-3-13(4-8-15)17(19,20)21/h1-2,5-6,9-10,13,15H,3-4,7-8H2 |
InChI-Schlüssel |
UBOMXYQNCRGKBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C(F)(F)F)OC2=CC3=C(C=C2)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13957669.png)
![4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13957677.png)

![1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13957690.png)





